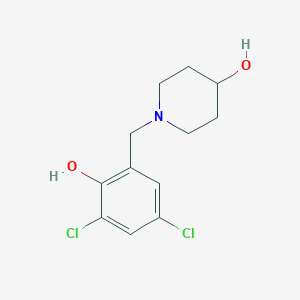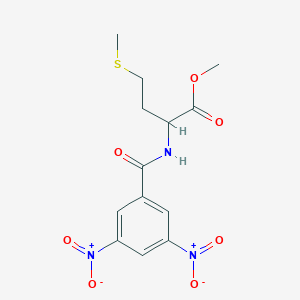![molecular formula C23H28ClN3O3S B5051095 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine in lab experiments is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine. One potential direction is the development of novel drug delivery systems for this compound. Another potential direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Further studies are also required to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine involves a series of chemical reactions that result in the formation of the final product. The method involves the reaction of piperazine with benzyl chloroformate, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The final step involves the reaction of the resulting intermediate with piperidine-4-carboxylic acid to obtain 1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c24-21-6-8-22(9-7-21)31(29,30)27-12-10-20(11-13-27)23(28)26-16-14-25(15-17-26)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPQKUNCXQHLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)
![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)


![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)